molecular formula C14H16ClNO B1591402 4-(4-Methylphenoxy)benzylamine hydrochloride CAS No. 262862-66-8

4-(4-Methylphenoxy)benzylamine hydrochloride

Cat. No. B1591402
M. Wt: 249.73 g/mol
InChI Key: PYSIBOVVDDDETB-UHFFFAOYSA-N
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Description

4-(4-Methylphenoxy)benzylamine hydrochloride is a chemical compound with the molecular formula C14H16ClNO . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 4-(4-Methylphenoxy)benzylamine hydrochloride is represented by the InChI code: 1S/C14H15NO.ClH/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14;/h2-9H,10,15H2,1H3;1H . This indicates the presence of a benzylamine group attached to a methylphenoxy group.


Physical And Chemical Properties Analysis

4-(4-Methylphenoxy)benzylamine hydrochloride has a molecular weight of 249.74 .

Scientific Research Applications

Synthesis and Chemical Properties

4-(4-Methylphenoxy)benzylamine is synthesized through etherification and reduction processes, starting from p-chlorobenzonitrile and p-cresol. The method is noted for its mild reaction conditions and good yield, highlighting the compound's significance in chemical synthesis and potential applications in developing novel materials or pharmaceuticals (Che Ming-ming, 2012).

Material Science and Polymer Research

In material science, phloretic acid, related to the chemical family of 4-(4-Methylphenoxy)benzylamine, is used as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This process leads to the development of almost 100% bio-based benzoxazine end-capped molecules, indicating a path towards sustainable material synthesis (Acerina Trejo-Machin et al., 2017).

Corrosion Inhibition

The compound's derivatives show significant corrosion inhibitive performances on mild steel in acidic environments. This application is crucial for industrial processes where corrosion resistance is essential, demonstrating the compound's potential in improving material longevity and safety (Manilal Murmu et al., 2019).

Photocatalytic Applications

The photocatalytic oxidation of benzene derivatives, including those related to 4-(4-Methylphenoxy)benzylamine, provides insights into the selectivity of hydroxyl radical formation. This research is foundational for developing green synthetic routes and understanding photocatalytic processes' environmental implications (G. Palmisano et al., 2007).

Environmental Impact and Degradation

Studies on the electrochemical oxidation of compounds similar to 4-(4-Methylphenoxy)benzylamine, such as 4-chloro-3-methyl phenol, reveal the mechanisms of environmental degradation and the role of hydroxyl radicals and active chlorine in the process. These findings are significant for assessing the environmental impact of chemical pollutants and developing remediation strategies (Shuang Song et al., 2010).

Fluoride Chemosensors

Research into the development of selective fluoride chemosensors highlights the potential use of 4-(4-Methylphenoxy)benzylamine derivatives in analytical chemistry for detecting specific ions. This application is vital for environmental monitoring and public health (Jiantao Ma et al., 2013).

Safety And Hazards

The compound is associated with certain hazards. It can cause serious eye irritation and may cause respiratory irritation . The safety information includes several precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

[4-(4-methylphenoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14;/h2-9H,10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSIBOVVDDDETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590035
Record name 1-[4-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenoxy)benzylamine hydrochloride

CAS RN

262862-66-8
Record name 1-[4-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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